molecular formula C11H13FO2 B8160488 (2-(Cyclopropylmethoxy)-6-fluorophenyl)methanol

(2-(Cyclopropylmethoxy)-6-fluorophenyl)methanol

Cat. No.: B8160488
M. Wt: 196.22 g/mol
InChI Key: NQGWJWHWMVVEJJ-UHFFFAOYSA-N
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Description

(2-(Cyclopropylmethoxy)-6-fluorophenyl)methanol is an organic compound with the molecular formula C10H11FO2 It is characterized by the presence of a cyclopropylmethoxy group and a fluorine atom attached to a phenyl ring, along with a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(Cyclopropylmethoxy)-6-fluorophenyl)methanol typically involves the reaction of 2-(cyclopropylmethoxy)-6-fluorobenzaldehyde with a reducing agent. One common method is the reduction of the aldehyde group to a primary alcohol using sodium borohydride (NaBH4) in a suitable solvent such as methanol or ethanol. The reaction is usually carried out at room temperature under an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2-(Cyclopropylmethoxy)-6-fluorophenyl)methanol can undergo various chemical reactions, including:

    Oxidation: The primary alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).

    Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide (NaOMe) in methanol.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane (DCM) at room temperature.

    Reduction: LiAlH4 in tetrahydrofuran (THF) at low temperatures.

    Substitution: NaOMe in methanol at reflux temperature.

Major Products Formed

    Oxidation: 2-(Cyclopropylmethoxy)-6-fluorobenzaldehyde or 2-(Cyclopropylmethoxy)-6-fluorobenzoic acid.

    Reduction: 2-(Cyclopropylmethoxy)-6-fluorophenylmethane.

    Substitution: 2-(Cyclopropylmethoxy)-6-methoxyphenyl)methanol.

Scientific Research Applications

Chemistry

In chemistry, (2-(Cyclopropylmethoxy)-6-fluorophenyl)methanol is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology

In biological research, this compound may be used as a probe to study the effects of fluorine substitution on biological activity. Its interactions with enzymes and receptors can provide insights into the role of fluorine in drug design and development.

Medicine

In medicine, this compound may serve as a lead compound for the development of new pharmaceuticals. Its potential therapeutic applications could include anti-inflammatory, analgesic, or antimicrobial properties.

Industry

In the industrial sector, this compound can be utilized in the production of specialty chemicals and materials. Its unique properties may be harnessed in the development of advanced materials with specific functionalities.

Mechanism of Action

The mechanism of action of (2-(Cyclopropylmethoxy)-6-fluorophenyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom can enhance binding affinity and selectivity towards these targets. The compound may exert its effects through modulation of signaling pathways, inhibition of enzyme activity, or alteration of receptor function.

Comparison with Similar Compounds

Similar Compounds

    (2-(Cyclopropylmethoxy)phenyl)methanol: Lacks the fluorine atom, which may result in different chemical and biological properties.

    (2-(Cyclopropylmethoxy)-4-fluorophenyl)methanol: The fluorine atom is positioned differently on the phenyl ring, potentially altering its reactivity and interactions.

    (2-(Cyclopropylmethoxy)-6-chlorophenyl)methanol: Substitution of fluorine with chlorine, which may affect its chemical behavior and biological activity.

Uniqueness

(2-(Cyclopropylmethoxy)-6-fluorophenyl)methanol is unique due to the specific positioning of the fluorine atom on the phenyl ring, which can significantly influence its chemical reactivity and biological interactions. The combination of the cyclopropylmethoxy group and fluorine substitution provides a distinct profile that sets it apart from similar compounds.

Properties

IUPAC Name

[2-(cyclopropylmethoxy)-6-fluorophenyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FO2/c12-10-2-1-3-11(9(10)6-13)14-7-8-4-5-8/h1-3,8,13H,4-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQGWJWHWMVVEJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=C(C(=CC=C2)F)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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